6-[(3R)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride
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Overview
Description
6-[(3R)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a pyrimidine-2,4-dione core. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
Preparation Methods
The synthesis of 6-[(3R)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Pyrimidine Core: The pyrrolidine ring is then attached to the pyrimidine-2,4-dione core through nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
6-[(3R)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core, where nucleophiles replace existing substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
6-[(3R)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(3R)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and pyrimidine core allow it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 6-[(3R)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride include other pyrrolidine and pyrimidine derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For instance:
Pyrrolidine-2-one Derivatives: These compounds have a similar pyrrolidine ring but differ in the functional groups attached to the ring, affecting their reactivity and biological activity.
Pyrimidine-2,4-dione Derivatives:
Properties
IUPAC Name |
6-[(3R)-3-aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-12-8(14-4-3-7(11)6-14)5-9(15)13(2)10(12)16;;/h5,7H,3-4,6,11H2,1-2H3;2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQCHXTYIQUOMK-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CC[C@H](C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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